Anti-Proliferative Activity in the 4-Methyl-6-Morpholinopyrimidine Series: Class-Level Benchmarking
The target compound is absent from published comparative antiproliferative assays. The most structurally proximal evidence comes from a class-level study on 4-methyl-6-morpholinopyrimidine derivatives. In this work, the most potent analogues (compounds 4c and 5h) achieved IC50 values of 5.88 ± 1.22 μM (HeLa) and 6.11 ± 2.12 μM (NCI-H460), respectively [1]. These compounds differ fundamentally from the target compound, featuring piperazine-carbonyl-glycine or direct thioacetanilide groups at the 2-position instead of the target's thioacetamido-benzoate linker. This demonstrates that the bioactivity profile within this chemotype is highly scaffold-specific, but provides no quantitative differentiation for this exact molecule [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | No public data available. |
| Comparator Or Baseline | Reference compounds 4c and 5h: IC50 = 5.88 μM (HeLa) and 6.11 μM (NCI-H460); Other weaker derivatives: reported as less potent [1]. |
| Quantified Difference | N/A (class-level context only). |
| Conditions | Human cancer cell lines HeLa (cervix) and NCI-H460 (lung); dose-dependent assay; 2018 study [1]. |
Why This Matters
This class-level data provides a baseline performing knowledge that certain 4-methyl-6-morpholinopyrimidines can exhibit low micromolar anticancer activity, a promising insight that supports further investigation into the target compound's utility but does not constitute a specific differentiation claim.
- [1] S. Gaonkar et al., "Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents", New J. Chem., 2018, 42, 2790-2803. DOI: 10.1039/C7NJ04157H. View Source
